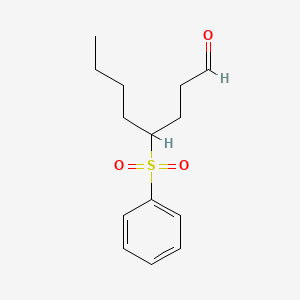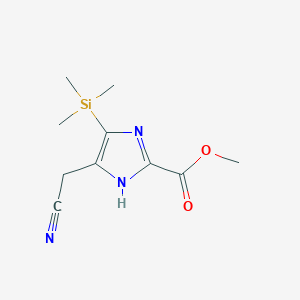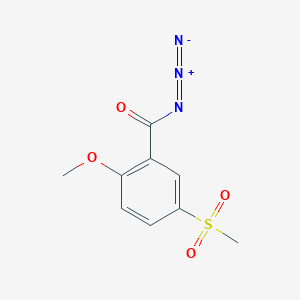
5-(Methanesulfonyl)-2-methoxybenzoyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methanesulfonyl)-2-methoxybenzoyl azide is a chemical compound that belongs to the class of organic azides. Organic azides are known for their reactivity and are widely used in organic synthesis, particularly in the formation of nitrogen-containing compounds. This compound is characterized by the presence of a methanesulfonyl group, a methoxy group, and an azide group attached to a benzoyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonyl)-2-methoxybenzoyl azide typically involves the reaction of 5-(Methanesulfonyl)-2-methoxybenzoic acid with sodium azide in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under controlled conditions to ensure the safe handling of the azide compound, which can be explosive under certain conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the safety and efficiency of the production process. The purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methanesulfonyl)-2-methoxybenzoyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles to form different nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Photolysis: The compound can undergo photolysis to form reactive intermediates such as nitrenes.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the compound.
Lithium Aluminum Hydride: Used for the reduction of the azide group.
Ethanol or Methanol: Common solvents used in the reactions.
Major Products Formed
Amines: Formed through the reduction of the azide group.
Diazo Compounds: Formed through diazotransfer reactions.
Applications De Recherche Scientifique
5-(Methanesulfonyl)-2-methoxybenzoyl azide has several applications in scientific research:
Organic Synthesis:
Click Chemistry: Employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole rings, which are useful in drug discovery and materials science.
Bioconjugation: Used in the modification of biomolecules for labeling and tracking purposes in biological studies.
Mécanisme D'action
The mechanism of action of 5-(Methanesulfonyl)-2-methoxybenzoyl azide involves the formation of reactive intermediates such as nitrenes upon photolysis. These intermediates can insert into C-H and O-H bonds, leading to the formation of new chemical bonds . The compound’s reactivity is primarily due to the presence of the azide group, which can undergo various transformations under different conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Azide: Similar in structure but lacks the methoxy and benzoyl groups.
Imidazole-1-sulfonyl Azide: Another azide compound used in diazotransfer reactions.
4-Acetamidobenzenesulfonyl Azide: Used in similar applications but has different functional groups.
Uniqueness
5-(Methanesulfonyl)-2-methoxybenzoyl azide is unique due to the combination of the methanesulfonyl, methoxy, and azide groups attached to the benzoyl ring. This unique structure imparts specific reactivity and properties that make it suitable for specialized applications in organic synthesis and bioconjugation.
Propriétés
Numéro CAS |
63484-07-1 |
|---|---|
Formule moléculaire |
C9H9N3O4S |
Poids moléculaire |
255.25 g/mol |
Nom IUPAC |
2-methoxy-5-methylsulfonylbenzoyl azide |
InChI |
InChI=1S/C9H9N3O4S/c1-16-8-4-3-6(17(2,14)15)5-7(8)9(13)11-12-10/h3-5H,1-2H3 |
Clé InChI |
HNJKWZHEPXWEEL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
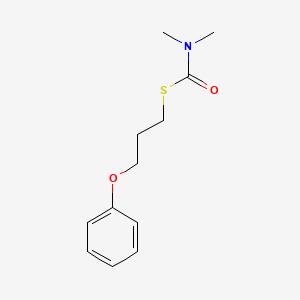
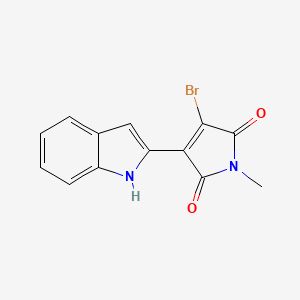
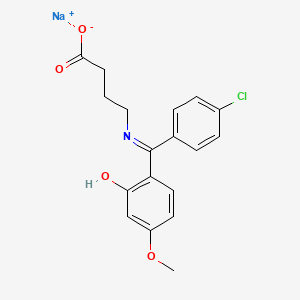
![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)
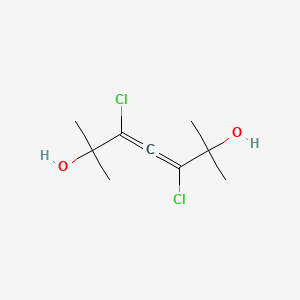
![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)


